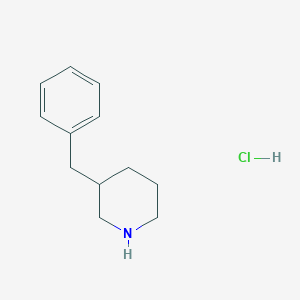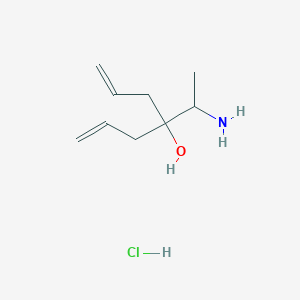
3-Chloroisoquinolin-5-amine
Vue d'ensemble
Description
3-Chloroisoquinolin-5-amine is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related chloro- and amino-substituted isoquinolines, which can help infer some of the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds often involves the use of chloroquinolines as intermediates or starting materials. For instance, the treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, which are precursors to beta-amino acids and not to tetrahydroisoquinolines as previously thought . Additionally, the synthesis of 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one involves Michael addition of secondary amine to an α,β-unsaturated carbonyl compound . These methods suggest that similar strategies could be employed for the synthesis of this compound, potentially through the use of chloroquinoline intermediates and amine introduction.
Molecular Structure Analysis
The molecular structure of chloroquinolines can be studied using techniques such as X-ray crystallography, as demonstrated in the synthesis of a novel chlorophenylquinolinone compound . Density functional theory (DFT) calculations can provide insights into molecular geometry, electrostatic potential, and vibrational analysis, which are crucial for understanding the behavior of these molecules. These techniques could be applied to this compound to predict its structure and properties.
Chemical Reactions Analysis
Chloroquinolines can undergo various chemical reactions, including one-electron oxidation in nonaqueous media . The study of chloroquine and related aminoquinolines shows that these compounds can form protonated aminochloroquinolinium ions upon oxidation. This suggests that this compound may also participate in similar redox reactions, potentially leading to the formation of protonated species.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinolines can be influenced by their substituents. For example, chloroisothiocyanatoquinolines have been used as fluorogenic derivatizing agents for primary and secondary amines, indicating that they can react with amines to produce fluorescent derivatives . This reactivity could be relevant to the properties of this compound, as it contains both chloro and amino functional groups. Additionally, the pharmacological activity of dialkylaminoalkylic amides of chloroisoquinolines has been studied, showing local anesthetic and antispasmodic properties . These findings could hint at potential applications of this compound in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis of Anticancer Compounds
3-Chloroisoquinolin-5-amine is utilized in the synthesis of 1-aminoisoquinolines with heterocyclic substituents, showing potential as a family of anticancer compounds. This is achieved through recyclization processes and interactions with other chemical agents (Konovalenko et al., 2020).
Nevirapine Analogue Synthesis
A method for preparing 3-amino-2-chloropyridines with a substituent at the 4-position includes using an isoquinoline analogue of Nevirapine, an HIV reverse transcriptase inhibitor, synthesized from 4-amino-3-chloroisoquinoline (Bakke & Říha, 2001).
Reaction Outcome in Synthesis
The reaction outcome in synthesizing 1-isoquinolones from benzonitriles is significantly influenced by the method of workup. This process leads to the formation of 1-chloroisoquinolines, highlighting the importance of reaction conditions in chemical syntheses (Matouš et al., 2021).
Discovery of Hybrid Molecules for Anticancer Research
Research on purine-based compounds for cancer treatment includes the synthesis of aryl amino-quinoline-purine compounds. These compounds, including 3-aminoquinoline, show promising responses in cytotoxic studies against cancer cell lines (Kapadiya & Khunt, 2018).
Safety and Hazards
3-Chloroisoquinolin-5-amine is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
3-chloroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITUQCQEDBPHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587806 | |
| Record name | 3-Chloroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58142-49-7 | |
| Record name | 3-Chloroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)







![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)



